molecular formula C24H26N4O6S B10966472 methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10966472
M. Wt: 498.6 g/mol
InChI Key: AHHFSOZHQSBVQP-LICLKQGHSA-N
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Description

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrazole ring.
  • Construction of the thiazolopyrimidine core.
  • Introduction of the trimethoxyphenyl group.
  • Final esterification to obtain the methyl ester.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Exploration of its pharmacological properties and therapeutic potential.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and pyrazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Properties

Molecular Formula

C24H26N4O6S

Molecular Weight

498.6 g/mol

IUPAC Name

methyl (2E)-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H26N4O6S/c1-12-18(23(30)34-7)19(15-11-25-27(3)13(15)2)28-22(29)17(35-24(28)26-12)10-14-8-9-16(31-4)21(33-6)20(14)32-5/h8-11,19H,1-7H3/b17-10+

InChI Key

AHHFSOZHQSBVQP-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Origin of Product

United States

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